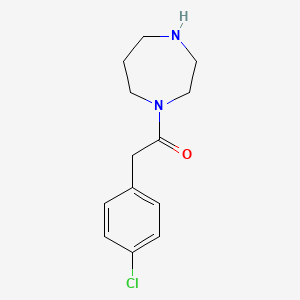

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one

Description

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one is a diazepane-derived ketone featuring a 4-chlorophenyl group. For instance, 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one () is noted as a key intermediate in pesticide synthesis , suggesting that the 4-chlorophenyl moiety may confer stability or reactivity in agrochemical contexts. Similarly, diazepane-containing compounds, such as those in –10, are often explored in medicinal chemistry due to their pharmacokinetic tunability. The combination of a diazepane ring (a seven-membered heterocycle with two nitrogen atoms) and a chlorophenyl group likely enhances lipophilicity and target binding, properties critical for bioactive molecules.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(1,4-diazepan-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-4-2-11(3-5-12)10-13(17)16-8-1-6-15-7-9-16/h2-5,15H,1,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJIKEXTTDKAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:

Formation of the Diazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Final Assembly: The final step involves coupling the diazepine ring with the chlorophenyl group under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one likely involves binding to specific receptors in the central nervous system, such as gamma-aminobutyric acid (GABA) receptors. This binding can modulate the activity of these receptors, leading to various physiological effects, such as sedation, anxiolysis, and muscle relaxation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The 4-chlorophenyl-diazepanone scaffold is modified in several related compounds (Table 1). Key structural variations include:

- Halogen Substitution: Replacement of chlorine with bromine (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[...]triazol-4-yl)ethan-1-one, ) increases molecular weight and may enhance halogen bonding in biological targets .

- Heterocyclic Additions : Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[...]triazol-4-yl)ethan-1-one () incorporate thiophene rings, which improve π-π stacking interactions but reduce solubility .

- Diazepane Modifications: Derivatives such as 2-(4-chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one () introduce oxygen-containing groups (e.g., oxolane), enhancing polarity and aqueous solubility .

Table 1: Structural and Physicochemical Comparison

*Estimated via analogous structures.

Computational and Electronic Properties

Density functional theory (DFT) studies () and wavefunction analysis tools like Multiwfn () provide insights into electronic behavior:

- Electron-Withdrawing Effects: The 4-chlorophenyl group increases electrophilicity at the ketone carbonyl, enhancing reactivity in nucleophilic additions compared to non-halogenated analogues .

- Charge Distribution: In 1-(4-chlorophenyl)-diazepanones, the diazepane nitrogen atoms exhibit partial positive charges, facilitating hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Biological Activity

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one, also known as V028-8648, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H28ClN3O2S

- Molecular Weight : 494.06 g/mol

- LogP : 4.223 (indicating high lipophilicity)

- Water Solubility : LogSw = -4.85 (suggesting low solubility in water)

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for further pharmacological development. Key areas of interest include:

- Anticancer Activity : Preliminary studies suggest that the compound may have significant effects on cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in various cancer types.

- Neuropharmacological Effects : Due to its diazepan structure, it may exhibit anxiolytic or sedative properties, similar to other compounds in its class.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound potentially inhibits pathways involved in cell division and growth.

- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death in cancer cells.

- Interaction with Neurotransmitter Systems : Its structural similarities to known psychoactive substances suggest it might affect neurotransmitter receptors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of proliferation in cancer cells | |

| Neuropharmacological | Potential anxiolytic effects | |

| Antimicrobial | Activity against specific pathogens |

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that the compound exhibited an IC50 value comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell survival.

Case Study 2: Neuropharmacological Assessment

In animal models, the compound was evaluated for its anxiolytic effects. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting potential therapeutic applications in anxiety disorders.

Research Findings

Recent research highlights the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Studies have indicated that:

- The compound's lipophilicity may enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

- Ongoing investigations are focused on optimizing its chemical structure to improve efficacy and reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.